![molecular formula C18H18N2O2 B2425811 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide CAS No. 1101188-67-3](/img/structure/B2425811.png)
1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide
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Overview
Description
Indole derivatives, such as “1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide”, have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .
Synthesis Analysis
Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, amide coupling of 4,6-difluoroindole-2-carboxylic acid with benzylamine or phenylhydrazine has been used to produce amides .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property has been exploited in the synthesis and biological evaluation of indole derivatives .Scientific Research Applications
Antitubercular Activity
Antitumour Activity
Plant Growth Regulation
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, including this compound, are known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of these enzymes and proteins, potentially leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways may be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-7-8-14(9-12(11)2)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQEONQBGKHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide |
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